molecular formula C4H8N2O B015389 2-methoxy-4,5-dihydro-1H-imidazole CAS No. 28118-54-9

2-methoxy-4,5-dihydro-1H-imidazole

Cat. No. B015389
CAS RN: 28118-54-9
M. Wt: 100.12 g/mol
InChI Key: ZJULPBMTEMGRNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including 2-methoxy-4,5-dihydro-1H-imidazole, typically involves multistep chemical processes that may include condensation reactions, ring closures, and substitutions. One example of a related synthesis is the preparation of 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole, which involves characterizations by NMR and FT-IR spectral analysis (Ramanathan, 2017). Another study detailed the synthesis and DFT studies of a structurally similar compound, highlighting the steps involved in its preparation and analysis (Ulahannan et al., 2020).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often analyzed using spectroscopic methods and density functional theory (DFT) calculations. These studies provide insights into the electronic and structural properties, as well as the non-linear optical (NLO) behavior of these compounds. For instance, the study of a 2-(4-methoxyphenyl)-1,4,5-triphenyl-2,5-dihydro-1H-imidazole compound revealed its suitability for use in OLED devices due to its electron transport mobility and NLO activity (Ulahannan et al., 2020).

Scientific Research Applications

  • It is effective in quantitative proteomics, particularly in quantifying differentially expressed proteins and facilitating de novo sequencing (Gao et al., 2012).

  • Derivatives of 2-methoxy-4,5-dihydro-1H-imidazole, such as 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol, exhibit promising antiproliferative activity against human non-small cell lung carcinoma-A549 cells, inhibiting their growth significantly (Dake et al., 2017).

  • Another derivative, 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-D] imidazole, demonstrates potential as a pharmaceutical agent with enhanced pharmacokinetic characteristics and potential antimicrobial and anticancer properties (Ramanathan, 2017).

  • The compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine shows potential as an antihypertensive agent, acting as an I1 imidazoline receptor agonist (Aayisha et al., 2019).

  • 4-Aroyl-1,3-dihydro-2H-imidazol-2-ones, a class of compounds related to 2-methoxy-4,5-dihydro-1H-imidazole, show potential as cardiotonic agents for treating congestive heart failure (Schnettler et al., 1982).

  • Methoxy-substituted imidazole is an effective corrosion inhibitor for mild steel, exhibiting a maximum inhibitory effect of 97.5% at 100 mg/L concentration (Dohare et al., 2019).

  • Imidazole derivatives demonstrate promising anticancer potential by inducing apoptosis and cellular senescence in various cancer cell types (Sharma et al., 2014).

  • Imidazole derivatives also show antimicrobial activity against various bacteria, with specific derivatives being effective against both gram-positive and gram-negative bacteria (Thomas et al., 2018).

Safety And Hazards

While specific safety and hazard information for 2-methoxy-4,5-dihydro-1H-imidazole is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

The future directions for the study and application of 2-methoxy-4,5-dihydro-1H-imidazole and similar compounds include further exploration of their synthesis, functionalization, physicochemical characteristics, and biological roles . These compounds have potential applications in a variety of fields, including medicinal chemistry and drug discovery .

properties

IUPAC Name

2-methoxy-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJULPBMTEMGRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314333
Record name 2-methoxy-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4,5-dihydro-1H-imidazole

CAS RN

28118-54-9
Record name 2-methoxy-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methoxy-4,5-dihydro-1H-imidazole
Reactant of Route 2
2-methoxy-4,5-dihydro-1H-imidazole
Reactant of Route 3
2-methoxy-4,5-dihydro-1H-imidazole
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-methoxy-4,5-dihydro-1H-imidazole

Citations

For This Compound
85
Citations
MY Ho, YT Shieh, CL Liao, YH Chen… - Journal of the Chinese …, 2009 - Wiley Online Library
The enhancement of signal sensitivity and quantification of low‐abundance proteins is of great importance in proteomic analysis. The preparation of 2‐methoxy‐4,5‐dihydro‐1H‐…
EC Peters, DM Horn, DC Tully… - … Communications in Mass …, 2001 - Wiley Online Library
Individual peptides with lysine at the C‐terminus as well as protein tryptic digests were reacted with 2‐methoxy‐4,5‐dihydro‐1H‐imidazole, converting lysine residues to their 4,5‐…
M Cindrić, T Čepo, A Škrlin, M Vuletić… - … in Mass Spectrometry …, 2006 - Wiley Online Library
The combination of separation techniques and mass spectrometry (MS) for peptide investigation allows superior sensitivity of detection and richer fragmentation data than available by …
M Cindrić, T Čepo, N Galić, M Bukvić-Krajačić… - … of pharmaceutical and …, 2007 - Elsevier
Mass spectrometry structural characterization is an essential tool in validating the quality of PEG-rHu-proteins. However, in either case top-down or bottom-up fashion, the interference of …
D Gao, L Sun, K Guo, Y Li, Y Liu… - Sheng wu Gong Cheng …, 2012 - europepmc.org
To evaluate the reagent 2-methoxy-4, 5-dihydro-1H-imidazole used for isotopic labeling in quantitative proteomics, we synthesized 2-methoxy-4, 5-dihydro-1H-imidazole and its …
Number of citations: 5 europepmc.org
CJ Koehler, M Strozynski, F Kozielski… - Journal of proteome …, 2009 - ACS Publications
Since its introduction, isobaric peptide labeling has played an important role in relative quantitative comparisons of proteomes. This paper describes isobaric peptide termini labeling (…
Number of citations: 123 0-pubs-acs-org.brum.beds.ac.uk
A Zuberovic, J Hanrieder, U Hellman… - European journal of …, 2008 - journals.sagepub.com
A bottom-up proteomic approach, based on capillary electrophoresis (CE), in combination with matrix-assisted laser desorption/ionization tandem time-of-flight (MALDI-ToF/ToF) mass …
M Cindrić, L Bindila, T Čepo… - Journal of proteome …, 2006 - ACS Publications
Lysine-containing peptides comprising glycosylation sites derived from recombinant human erythropoietin (rHuEPO) by trypsin or Lys-C and PNGase F dual digestion were derivatized …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
O Mjaavatten, G Nygaard, FS Berven, F Selheim - Analytica chimica acta, 2012 - Elsevier
Several issues need to be considered concerning chemical labeling strategies in proteomics. Some of these are labeling specificity, possible side reactions, completeness of reaction, …
F Xuereb, S Chaignepain, D Breilh, F Godde… - Analytical and …, 2011 - Springer
The extended use of protein drugs in therapeutics has created the need for their quantification in human plasma. A methodology using the therapeutic protein itself as internal standard …

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